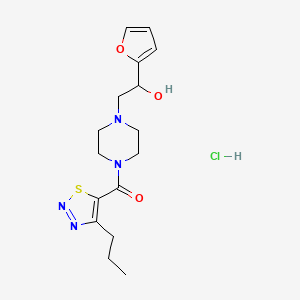

1-(Thiophene-2-carbonyl)pyrrolidine

説明

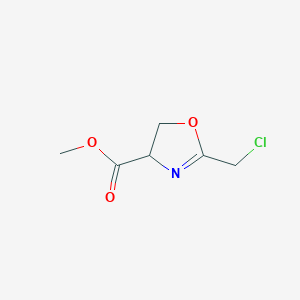

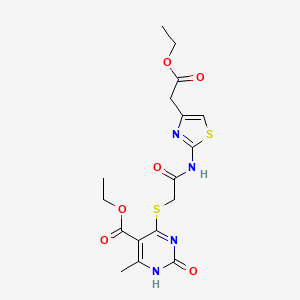

1-(Thiophene-2-carbonyl)pyrrolidine, also known as 1-TPCP, is an organic compound with a unique molecular structure. It has been widely studied for its potential applications in various scientific and medical fields. 1-TPCP is a cyclic compound composed of a thiophene ring and a pyrrolidine ring. It is a colorless, crystalline solid with a melting point of 85-87 °C and a boiling point of 154-156 °C.

科学的研究の応用

Chemical Structure and Properties

- In a study of related compounds, the pyrrolidine ring of a molecule similar to 1-(Thiophene-2-carbonyl)pyrrolidine was found to adopt an envelope conformation, with the thiophene rings being planar. The molecular structure was stabilized by weak C—H⋯O hydrogen bonds and van der Waals interactions (Ray et al., 1998).

Synthetic Utility in Organic Chemistry

- The utility of thiophene-based compounds in organic synthesis has been highlighted, particularly in reacting with carbonyl-related compounds to yield functionality-rich aldol-type constructs (Rassu et al., 2000).

- A novel protocol for the synthesis of substituted pyrrolidines, involving thiophene as a key component, was developed. This process is significant for its regioselective synthesis capabilities (Karthikeyan et al., 2007).

Electrochemical and Photophysical Properties

- The electrochromic properties of a copolymer derived from a thiophene-based compound similar to 1-(Thiophene-2-carbonyl)pyrrolidine were investigated, highlighting its potential in electrochromic devices (Tarkuç et al., 2008).

- Another study explored the photophysical and electrochemical properties of thiophene-based 2-arylpyridines, demonstrating their potential in optoelectronic applications like dye-sensitized solar cells (Coluccini et al., 2011).

- The enhancement of electrochromic properties of conducting polymers via copolymerization with thiophene-based compounds was also investigated, underscoring the material's versatility in color switching and transparency (Türkarslan et al., 2007).

Nanomaterials and Electronic Properties

- A first-principles study showed that carbon nanothreads derived from thiophene, among other heterocyclic rings, have promising electronic and mechanical properties for applications in nanomaterials (Demingos et al., 2021).

特性

IUPAC Name |

pyrrolidin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGKFZHNWGCUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-2-carbonyl)pyrrolidine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B2773335.png)

![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)

![3-[Amino(cyano)methyl]benzonitrile](/img/structure/B2773340.png)

![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)

![ethyl 2-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2773347.png)